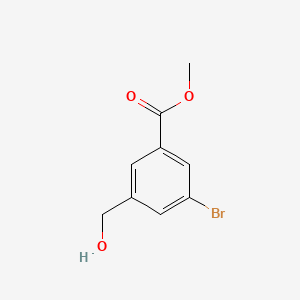

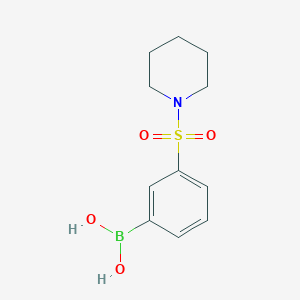

![molecular formula C6H4N2O2 B1312757 Isoxazolo[5,4-c]pyridin-3-ol CAS No. 847996-42-3](/img/structure/B1312757.png)

Isoxazolo[5,4-c]pyridin-3-ol

Descripción general

Descripción

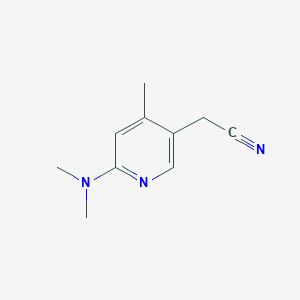

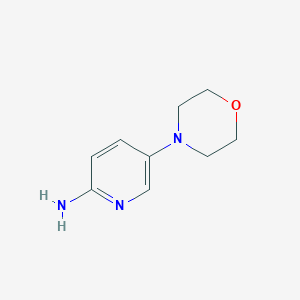

Isoxazolo[5,4-c]pyridin-3-ol is a chemical compound with the molecular formula C6H4N2O2 and a molecular weight of 136.11 . It is a solid substance and is used for research purposes .

Molecular Structure Analysis

The molecular structure of Isoxazolo[5,4-c]pyridin-3-ol is represented by the SMILES notation: C1=CN=CC2=C1C(=O)NO2 .Physical And Chemical Properties Analysis

Isoxazolo[5,4-c]pyridin-3-ol is a solid substance . It has a molecular weight of 136.11 and a molecular formula of C6H4N2O2 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

Antifungal Agents

- Application Summary: Isoxazolo[5,4-c]pyridin-3-ol derivatives have shown promising antifungal properties. The development of effective, non-toxic antifungal agents is a significant challenge in medicinal chemistry .

- Methods of Application: The study investigated the retention behavior of these compounds in a human serum proteins-high-performance liquid chromatography (HSA-HPLC) system. The molecular mechanism of HSA-isoxazolone interactions was explored using a quantitative structure–retention relationship (QSRR) approach .

- Results: The proposed QSRR models presented a correlation between experimentally determined lipophilicity and computational theoretical molecular descriptors. These results indicate that the obtained model can be useful in predicting an affinity to HSA for isoxazolone derivatives .

Phospholipid Affinity

- Application Summary: Isoxazolo[5,4-c]pyridin-3-ol derivatives have been studied for their affinity to phospholipids using Immobilized Artificial Membrane (IAM) chromatography .

- Methods of Application: The study assessed the affinity of isoxazolones to phospholipids using IAM chromatography and compared it with the lipophilicity parameters established by reversed phase chromatography .

- Results: The results indicate that in the studied group of structurally related isoxazolone derivatives, discrepancies occur between the retention under IAM and RP-LC conditions .

Synthesis of Isoxazolo[4,5-b]pyridine Derivatives

- Application Summary: The synthesis of isoxazolo[4,5-b]pyridine derivatives is a topic of interest in organic chemistry. These compounds can be synthesized via two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .

- Methods of Application: The specific methods of synthesis are not detailed in the source, but they involve complex organic reactions .

- Results: The results of these syntheses are new isoxazolo[4,5-b]pyridine derivatives, which could potentially have various applications in medicinal chemistry and other fields .

Interaction with Human Serum Proteins

- Application Summary: Isoxazolo[3,4-b]pyridin-3(1H)-one derivatives, which are structurally similar to Isoxazolo[5,4-c]pyridin-3-ol, have been studied for their interaction with human serum proteins. This interaction is important for understanding the pharmacokinetics and pharmacodynamics of these compounds .

- Methods of Application: The study used biomimetic chromatography and a quantitative structure–retention relationship (QSRR) approach to investigate the retention behavior of these compounds in a human serum proteins-high-performance liquid chromatography (HSA-HPLC) system .

- Results: The proposed QSRR models presented a correlation between experimentally determined lipophilicity and computational theoretical molecular descriptors. These results indicate that the obtained model can be useful in predicting an affinity to HSA for isoxazolone derivatives .

Affinity to Phospholipids

- Application Summary: Isoxazolo[3,4-b]pyridin-3(1H)-one derivatives have been studied for their affinity to phospholipids using Immobilized Artificial Membrane (IAM) chromatography .

- Methods of Application: The study assessed the affinity of isoxazolones to phospholipids using IAM chromatography and compared it with the lipophilicity parameters established by reversed phase chromatography .

- Results: The results indicate that in the studied group of structurally related isoxazolone derivatives, discrepancies occur between the retention under IAM and RP-LC conditions .

Safety And Hazards

The safety information for Isoxazolo[5,4-c]pyridin-3-ol indicates that it has some hazards associated with it. The hazard statements include H302-H315-H319-H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing, and what to do if the compound is swallowed or comes into contact with skin or eyes .

Propiedades

IUPAC Name |

[1,2]oxazolo[5,4-c]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c9-6-4-1-2-7-3-5(4)10-8-6/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAFYPVJLKTWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461144 | |

| Record name | isoxazolo[5,4-c]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazolo[5,4-c]pyridin-3-ol | |

CAS RN |

847996-42-3 | |

| Record name | isoxazolo[5,4-c]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)